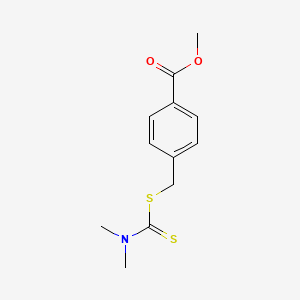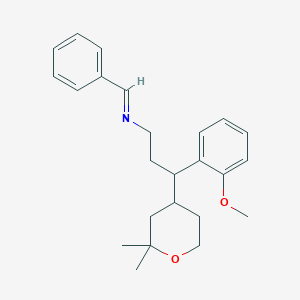
Tetrahydro-I(3)-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is a complex organic compound with a unique structure that includes a pyran ring, a methoxyphenyl group, and a phenylmethylene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a methoxyphenyl halide and a suitable base.
Addition of the Phenylmethylene Group: The phenylmethylene group can be added through a condensation reaction with a benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated methoxyphenyl derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different overall structure.
N-(2-Methoxyphenyl)piperazine: Another related compound with a methoxyphenyl group and piperazine ring.
Uniqueness
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
895903-56-7 |
|---|---|
Formule moléculaire |
C24H31NO2 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C24H31NO2/c1-24(2)17-20(14-16-27-24)21(22-11-7-8-12-23(22)26-3)13-15-25-18-19-9-5-4-6-10-19/h4-12,18,20-21H,13-17H2,1-3H3 |
Clé InChI |
MZKGKUVVRZXESK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)C(CCN=CC2=CC=CC=C2)C3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


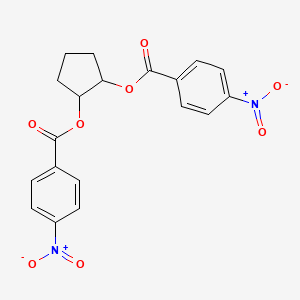
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
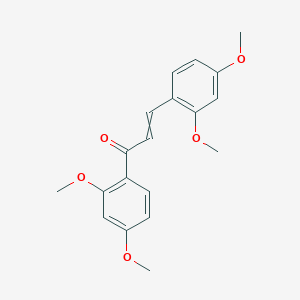
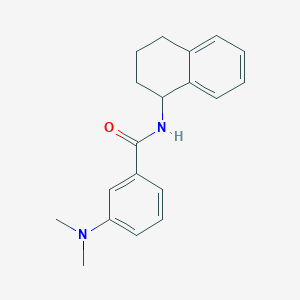
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)
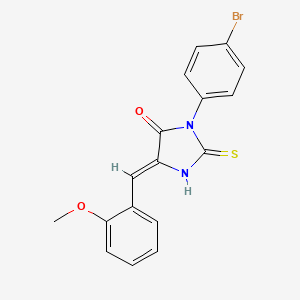
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
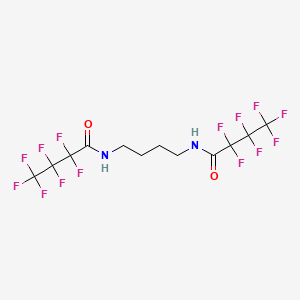
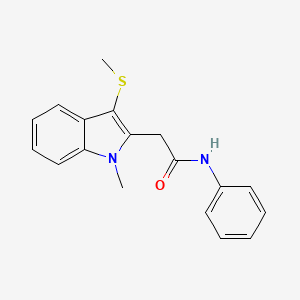

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)

